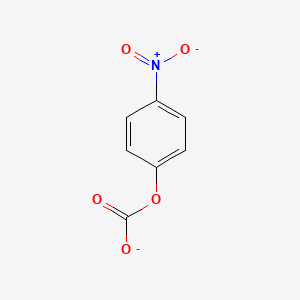
Carbonic acid, mono(4-nitrophenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, mono(4-nitrophenyl) ester is an organic compound that belongs to the class of nitrophenyl carbonates. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a carbonate group (-O-CO-O-). This compound is known for its reactivity and is widely used in various chemical and biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbonic acid, mono(4-nitrophenyl) ester can be synthesized through the reaction of p-nitrophenol with phosgene or its derivatives, such as triphosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Nitrophenol+Phosgene→p-Nitrophenyl carbonate+HCl
Industrial Production Methods
In industrial settings, the production of p-nitrophenyl carbonate often involves the use of safer and more efficient reagents, such as diphosgene or triphosgene, to avoid the hazards associated with phosgene gas. The reaction is typically carried out in a solvent like dichloromethane, and the product is purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, mono(4-nitrophenyl) ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to produce p-nitrophenol and carbon dioxide.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Amines: React with p-nitrophenyl carbonate to form carbamates.
Alcohols: React to form carbonates.
Water: Hydrolyzes the compound to p-nitrophenol and carbon dioxide.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can reduce the nitro group to an amino group.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
p-Nitrophenol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, mono(4-nitrophenyl) ester is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Bioconjugation: Used to modify proteins and peptides by forming stable carbamate linkages.
Drug Delivery: Employed in the synthesis of prodrugs and drug conjugates to enhance solubility and bioavailability.
Polymer Chemistry: Utilized in the synthesis of functionalized polymers and copolymers.
Analytical Chemistry: Acts as a reagent in various analytical techniques to detect and quantify nucleophiles.
Wirkmechanismus
The mechanism of action of p-nitrophenyl carbonate involves the formation of a reactive intermediate that can readily react with nucleophiles. The nitro group on the phenyl ring acts as an electron-withdrawing group, making the carbonate carbon more susceptible to nucleophilic attack. This results in the formation of a tetrahedral intermediate, which subsequently breaks down to form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Carbonate: Lacks the nitro group, making it less reactive.
Methyl Carbonate: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Ethyl Carbonate: Similar to methyl carbonate but with an ethyl group.
Uniqueness
Carbonic acid, mono(4-nitrophenyl) ester is unique due to the presence of the nitro group, which significantly enhances its reactivity compared to other carbonates. This makes it particularly useful in applications requiring rapid and efficient reactions with nucleophiles.
Eigenschaften
CAS-Nummer |
88473-88-5 |
|---|---|
Molekularformel |
C7H4NO5- |
Molekulargewicht |
182.11 g/mol |
IUPAC-Name |
(4-nitrophenyl) carbonate |
InChI |
InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)/p-1 |
InChI-Schlüssel |
LOVPHSMOAVXQIH-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


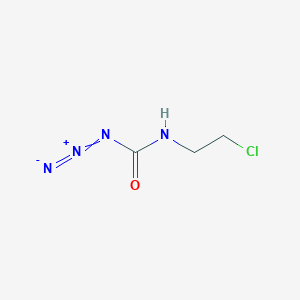
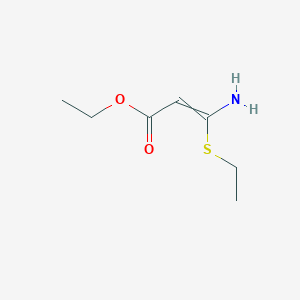
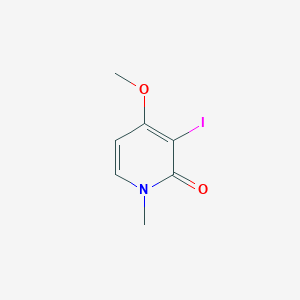
![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)
![ethyl 2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B8562756.png)
![4-Methyl-1-methylidenespiro[4.6]undecan-2-one](/img/structure/B8562759.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydro-17H-cyclopenta[a]phenanthren-17-one](/img/structure/B8562769.png)
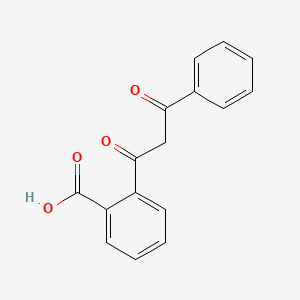
![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B8562803.png)
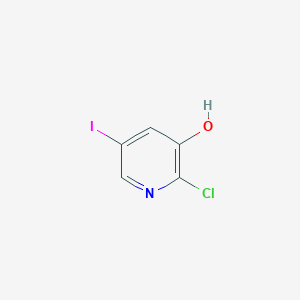
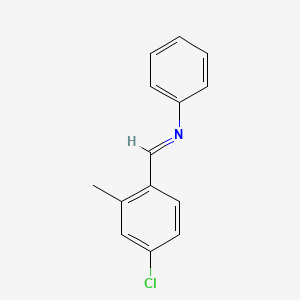
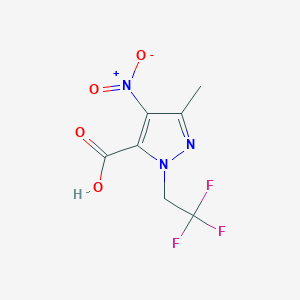
![7-(3-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8562833.png)
![2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8562836.png)
